![molecular formula C15H25N5O B14684529 4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide CAS No. 34153-47-4](/img/structure/B14684529.png)
4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group linked to a phenyl ring, which is further connected to a butanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the use of hydrazine derivatives and triazene precursors, which undergo a series of condensation and substitution reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide involves its interaction with specific molecular targets and pathways. The triazene group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and reactivity.
Properties
CAS No. |
34153-47-4 |
|---|---|
Molecular Formula |
C15H25N5O |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
4-[4-[[butyl(methyl)amino]diazenyl]phenyl]butanehydrazide |
InChI |
InChI=1S/C15H25N5O/c1-3-4-12-20(2)19-18-14-10-8-13(9-11-14)6-5-7-15(21)17-16/h8-11H,3-7,12,16H2,1-2H3,(H,17,21) |
InChI Key |
DLCGQLXKPAUOKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)N=NC1=CC=C(C=C1)CCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


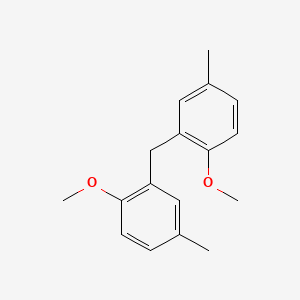
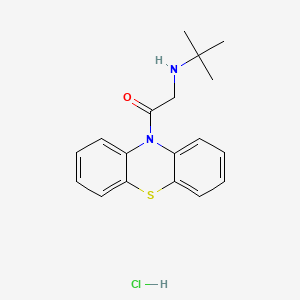
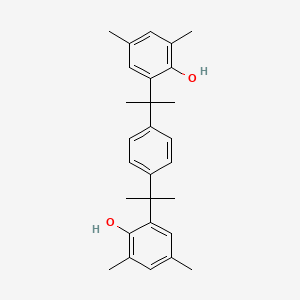
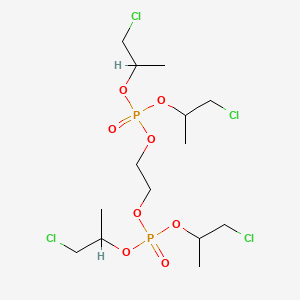
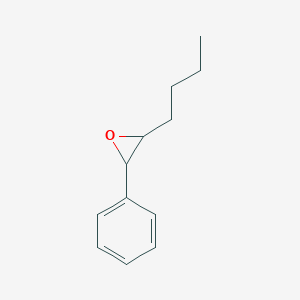
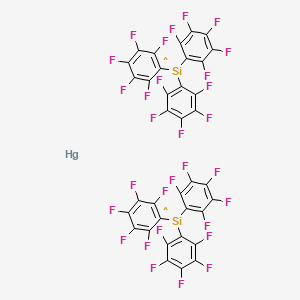
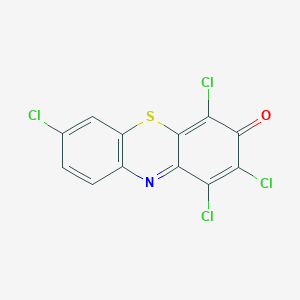
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
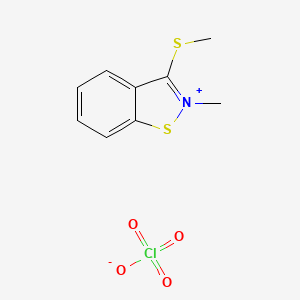
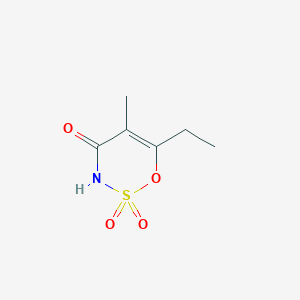
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
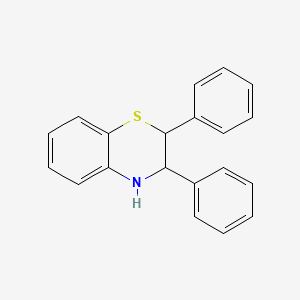
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
